molecular formula C28H35Cl2N3O3 B8081527 (1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride

(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride

Cat. No.: B8081527
M. Wt: 532.5 g/mol
InChI Key: YEUXFGDNARDKIP-DBJQVROASA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

RTI-13951-33 hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

RTI-13951-33 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

RTI-13951-33 hydrochloride exerts its effects by acting as an agonist of the GPR88 receptor. This interaction leads to the activation of specific molecular pathways, including the cAMP signaling pathway. The compound’s brain-penetrant properties allow it to effectively target GPR88 in the brain, reducing alcohol reinforcement and intake behaviors in animal models . The molecular targets and pathways involved in this mechanism include the modulation of neurotransmitter release and receptor activity .

Biological Activity

The compound known as (1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide; dihydrochloride, also referred to as RTI-13951-33, is a selective agonist for the GPR88 receptor. This orphan G protein-coupled receptor (GPCR) is predominantly expressed in the brain and has been implicated in various neurological functions and disorders. Understanding the biological activity of RTI-13951-33 is critical for its potential therapeutic applications.

Structure and Pharmacokinetics

RTI-13951-33 exhibits a unique cyclopropane structure that enhances its pharmacological properties. The synthesis of this compound involves several steps, including the coupling of a cyclopropanecarboxylic acid derivative with an aminoalkyl side chain. The compound has demonstrated favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier effectively.

Key Pharmacokinetic Data

ParameterValue
Half-life~6 hours
Peak plasma concentration874 ng/mL (15 min post-dose)
Brain concentration peak287 ng/mL (60 min post-dose)
Apparent half-life in brain87 min
Brain to plasma AUC ratio0.5

RTI-13951-33 acts primarily as an agonist at the GPR88 receptor. Studies have shown that activation of GPR88 can influence dopaminergic signaling pathways, which are crucial in regulating mood and behavior. The compound has been tested in various in vitro assays to determine its efficacy and selectivity.

In Vitro Activity

In functional assays measuring cyclic adenosine monophosphate (cAMP) levels, RTI-13951-33 exhibited an EC50 value of 25 nM, indicating potent activity against GPR88. Importantly, it showed minimal off-target effects across a panel of 38 GPCRs and other neurotransmitter transporters tested, highlighting its specificity.

Biological Effects and Case Studies

Recent studies utilizing RTI-13951-33 have explored its effects on alcohol consumption behaviors in animal models. In experiments with GPR88 knockout mice, the compound significantly reduced alcohol self-administration without affecting locomotion or sucrose self-administration, suggesting a targeted effect on alcohol-seeking behavior.

Summary of Findings

  • Alcohol Consumption : RTI-13951-33 reduced alcohol intake in a dose-dependent manner.
  • Behavioral Assessment : No significant effects on general locomotion were observed, indicating that behavioral changes were specific to alcohol consumption.
  • GPR88 Interaction : The compound's interaction with GPR88 was confirmed through pharmacological studies demonstrating its agonistic properties.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the cyclopropane structure significantly influence the potency and selectivity of RTI-13951-33. For instance, variations in the side chains attached to the cyclopropane ring have been shown to enhance or diminish biological activity.

Key SAR Insights

CompoundcAMP EC50 (nM)Comments
RTI-13951–3325Potent GPR88 agonist
(S,S)-RTI>10,000Significantly less potent
Modified Analog10.8Improved potency

Properties

IUPAC Name

(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O3.2ClH/c1-19(34-3)26(29)17-31(28(32)25-16-24(25)27-6-4-5-15-30-27)23-13-11-22(12-14-23)21-9-7-20(8-10-21)18-33-2;;/h4-15,19,24-26H,16-18,29H2,1-3H3;2*1H/t19-,24-,25-,26-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUXFGDNARDKIP-DBJQVROASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)C3CC3C4=CC=CC=N4)N)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4)N)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride
Reactant of Route 2
(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride
Reactant of Route 3
(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride
Reactant of Route 4
(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride
Reactant of Route 5
(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride
Reactant of Route 6
Reactant of Route 6
(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride

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